molecular formula C18H13Cl2N5O B2739352 6-(3,4-dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892480-19-2

6-(3,4-dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2739352
CAS No.: 892480-19-2
M. Wt: 386.24
InChI Key: JQMUQDNLTMHCBS-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core. Key structural features include:

  • Position 6: A 3,4-dichlorobenzyl substituent, which introduces electron-withdrawing chlorine atoms and enhances lipophilicity.

Triazolopyrimidinones are widely studied for antiviral applications, particularly against chikungunya virus (CHIKV), where their mechanism involves inhibition of viral nsP1-mediated mRNA capping .

Properties

IUPAC Name

6-[(3,4-dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5O/c1-11-2-5-13(6-3-11)25-17-16(22-23-25)18(26)24(10-21-17)9-12-4-7-14(19)15(20)8-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMUQDNLTMHCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of an appropriate hydrazine derivative with an alkyne to form the triazole ring.

    Formation of the pyrimidine ring: The triazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrimidine ring.

    Introduction of substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

6-(3,4-dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3,4-dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, thereby affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives

Compound Name / ID Core Structure Position 3 Substituent Position 6/Other Substituent Key Activity/Findings Reference ID
Target Compound Triazolo[4,5-d]pyrimidin-7(6H)-one p-Tolyl (para-methylphenyl) 3,4-Dichlorobenzyl Antiviral (CHIKV nsP1 inhibition)*
Compound 1 () Triazolo[4,5-d]pyrimidin-7(6H)-one 3-Methoxybenzyl 3,4-Dimethoxyphenyl-oxadiazole-methyl Not specified (structural analog)
Compound 5 () Triazolo[4,5-d]pyrimidin-7(6H)-one Benzyl tert-Butyl at position 5 Synthetic intermediate (no activity)
Compound 38 () Triazolo[1,5-a]pyrimidin-7(4H)-one 3,4-Dichlorobenzyl, isopropyl at C5 Antimicrobial potential
MADTP Series () Triazolo[4,5-d]pyrimidin-7(6H)-one Meta-substituted aryl Variable (e.g., ethyl at C5) CHIKV inhibition; resistance at nsP1
Ticagrelor () Triazolo[4,5-d]pyrimidin-7(6H)-one Cyclopentyl-diol complex Propylthio, difluorophenylcyclopropyl Antiplatelet (P2Y12 inhibitor)

*Inferred activity based on structural similarity to MADTP series.

Substituent Analysis and Impact on Activity

Position 3 (Triazole Attachment): The p-tolyl group in the target compound differs from the meta-substituted aryl groups in MADTP analogs (e.g., 3-methoxybenzyl in ). In contrast, ticagrelor’s cyclopentyl-diol substituent at position 3 directs activity toward P2Y12 receptors, highlighting the role of substituent chemistry in target specificity .

Position 6 (Benzyl Modifications): The 3,4-dichlorobenzyl group in the target compound enhances lipophilicity (ClogP ~3.5 estimated), promoting membrane permeability. This contrasts with 3,4-dimethoxyphenyl in (ClogP ~2.8), which may reduce cellular uptake . Compound 38 () shares the 3,4-dichlorobenzyl group but on a triazolo[1,5-a]pyrimidinone core, suggesting divergent biological targets (antimicrobial vs. antiviral) .

Position 5 and Core Variations: MADTP analogs with ethyl substituents at position 5 () show improved antiviral activity, while the target compound lacks this modification, possibly limiting potency . The triazolo[1,5-a]pyrimidinone core in Compound 38 () differs in ring fusion, altering electronic properties and binding interactions .

Biological Activity

The compound 6-(3,4-dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazole-pyrimidine class, which has attracted attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on available research findings.

Synthesis

The synthesis of triazolo-pyrimidine derivatives typically involves multi-step reactions that include cyclization and functional group modifications. The specific synthesis pathway for this compound has not been extensively documented in the literature; however, related compounds have been synthesized through the reaction of appropriate hydrazines with carbonyl compounds followed by cyclization under acidic or basic conditions.

Biological Activity

Research indicates that triazole derivatives exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds with similar structures demonstrated effective inhibition against various strains of bacteria and fungi, suggesting that this compound may possess comparable antimicrobial efficacy .
  • Anticancer Properties : Many triazole derivatives are known for their anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Studies have indicated that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
  • Anti-inflammatory Effects : Some studies suggest that triazoles can modulate inflammatory responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation : A study on structurally related triazole compounds showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Candida albicans. This suggests a promising antimicrobial profile for similar compounds .
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that triazole derivatives could significantly reduce cell viability at concentrations ranging from 10 to 50 µM. These studies often utilize assays such as MTT or XTT to quantify cell viability post-treatment .

Research Findings

  • Structure-Activity Relationship (SAR) : The biological activity of triazole derivatives is heavily influenced by their structural components. Substituents like halogens (e.g., dichlorobenzyl) and alkyl groups (e.g., p-tolyl) can enhance potency against specific targets. For example, the presence of electron-withdrawing groups has been correlated with increased activity against bacterial strains .
  • Mechanistic Insights : Investigations into the mechanisms of action reveal that some triazoles inhibit fungal cytochrome P450 enzymes essential for ergosterol biosynthesis, leading to cell membrane disruption in fungi . Similarly, anticancer activities may involve the inhibition of DNA synthesis or repair mechanisms in cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(3,4-dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Key Steps :

Heterocyclization : Start with a 5-amino-triazole-4-carboxamide precursor. React with carbon disulfide (CS₂) in alkaline conditions (e.g., 10% NaOH) to form the triazolopyrimidine core (yield ~77%) .

Functionalization : Alkylate or glycosylate the thione intermediate using reagents like ethyl iodide (for S-alkylation) or glycosyl bromides (for thioglycoside formation) in aprotic solvents (e.g., acetonitrile) with K₂CO₃ as a base .

Purification : Use silica gel chromatography for intermediates and final compounds. Confirm purity via HPLC-MS (>95%) .

  • Optimization : Adjust reaction time, temperature, and stoichiometry. For example, alkylation with ethyl iodide under reflux improves yield (74%) compared to room temperature .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals to confirm regiochemistry (e.g., triazole ring substitution) and substituent orientation. Aromatic protons in dichlorobenzyl and p-tolyl groups appear as distinct multiplets .
  • HPLC-MS : Validate molecular weight and purity. Electrospray ionization (ESI) in positive mode typically provides strong [M+H]+ signals .
  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve ambiguities in stereochemistry .

Q. What biological targets or mechanisms are associated with triazolopyrimidine derivatives like this compound?

  • Methodological Answer :

  • Enzyme Inhibition : The triazolopyrimidine core mimics purine bases, enabling competitive inhibition of kinases (e.g., c-Met) or viral enzymes (e.g., CHIKV nsP1) .
  • Receptor Modulation : The dichlorobenzyl group may enhance lipophilicity, promoting interactions with G-protein-coupled receptors (GPCRs) or nuclear receptors .
  • Assays : Use MTT for cytotoxicity (IC₅₀) or fluorescence polarization for binding affinity (Kd) in cell lines (e.g., MCF-7, A-549) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific therapeutic applications?

  • Methodological Answer :

  • Substituent Analysis :
Position Substituent Effect Reference
3-(p-Tolyl)Methyl groupEnhances metabolic stability by reducing CYP450 oxidation
6-(3,4-Dichlorobenzyl)Chlorine atomsImprove target binding via hydrophobic interactions; meta/para substitution critical for antiviral activity
  • In Silico Tools : Use SwissADME to predict logP (lipophilicity) and drug-likeness. Compare with reference drugs (e.g., celecoxib) .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Model Selection : Use isogenic cell lines (e.g., engineered for specific receptors) to isolate target effects. For example, CHIKV nsP1 inhibition in Vero cells vs. off-target effects in HEK293 .
  • Orthogonal Assays : Combine enzymatic (e.g., ADP-Glo™ kinase assays) and cellular (e.g., apoptosis markers) readouts to confirm mechanism .
  • Data Normalization : Account for batch variability in reagents (e.g., serum-free media for cytotoxicity assays) .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses with c-Met kinase (PDB: 3LQ8). Focus on hydrogen bonds with hinge regions (e.g., Met1160) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes. Monitor RMSD (<2 Å indicates stable binding) .
  • ADMET Prediction : Apply QikProp to optimize solubility (LogS > -4) and reduce hERG inhibition risk (predicted IC₅₀ > 10 μM) .

Key Research Findings

Aspect Finding Reference
Synthesis Yield Thioglycoside derivatives achieved 75–79% yield via acetic acid catalysis
Antiviral Activity EC₅₀ = 2.1 μM against CHIKV; meta-substituted aryl critical for potency
c-Met Inhibition IC₅₀ = 12 nM for triazolopyrimidine analogs with quinoline substituents

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